PDK1 Enzyme Inhibitory Potency vs. Closest Scaffold Analogs
At the time of analysis, no publicly available, comparator-based quantitative enzymatic or cellular data were retrievable for 1-(2,4-dichlorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 941910-65-2). The broader 2-oxo-1,2-dihydropyridine-3-carboxamide patent family reports PDK1 IC50 values in the nanomolar range for select analogs (e.g., IB32, IB35, SA16, SA23), but the specific CAS 941910-65-2 compound is not among those explicitly profiled [1]. Any procurement decision based on PDK1 potency must therefore treat this compound as an uncharacterized member of the chemotype until confirmatory assay data are generated.
| Evidence Dimension | PDK1 recombinant enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | Lead compounds IB32, IB35, SA16, SA23: IC50 in nM range (WO2016198597A1) |
| Quantified Difference | Not calculable |
| Conditions | Recombinant PDK1 enzymatic assay (patent WO2016198597A1) |
Why This Matters
Without target-specific potency data, this compound cannot be assumed to match the PDK1 inhibitory activity of its patent-class analogs, making it unsuitable for studies where PDK1 engagement is the primary endpoint.
- [1] Sestito, S., Daniele, S., Martini, C., Rapposelli, S., & Puricelli, G. (2016). 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. International Patent Application WO2016198597A1. View Source
